1-Myristoylaziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63021-43-2 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
1-(aziridin-1-yl)tetradecan-1-one |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-17/h2-15H2,1H3 |
InChI Key |
RGRWFYTXKZEOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N1CC1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Myristoylaziridine
Fundamental Principles of Aziridine (B145994) Ring Strain and Its Influence on Reactivity
Aziridines, as three-membered nitrogen-containing heterocycles, are characterized by significant ring strain due to their acute internal bond angles of approximately 60°, a substantial deviation from the ideal 109.5° for sp³-hybridized atoms. nih.govalmerja.comwikipedia.org This inherent strain energy is a primary driving force for reactions that lead to the opening of the ring, as this relieves the steric and angular strain. mdpi.comresearchgate.net
In the case of 1-Myristoylaziridine, the reactivity of the aziridine ring is further enhanced by the presence of the N-myristoyl group, an electron-withdrawing N-acyl substituent. mdpi.comnih.gov This acyl group delocalizes the nitrogen's lone pair of electrons through resonance, which serves two main purposes in activating the ring. Firstly, it reduces the basicity of the nitrogen atom compared to non-activated alkyl-substituted aziridines. almerja.combioorg.org Secondly, and more importantly for reactivity, it makes the nitrogen atom a more effective leaving group by stabilizing the developing negative charge in the transition state of a nucleophilic attack. nih.gov Consequently, the carbon atoms of the aziridine ring become more electrophilic and susceptible to attack by a wide range of nucleophiles. mdpi.combioorg.org The high reactivity resulting from this combination of ring strain and electronic activation makes this compound and related N-acyl aziridines valuable intermediates in organic synthesis. mdpi.comnih.gov
Electrophilic Activation and Subsequent Transformations of this compound
While the carbon atoms of this compound are electrophilic, the nitrogen atom retains sufficient nucleophilicity to react with strong electrophiles, such as acid chlorides. bioorg.org This reaction forms a highly reactive N-acylaziridinium ion intermediate. nih.gov This quaternary ammonium species is exceptionally activated towards nucleophilic attack. The counter-ion generated during the formation of the aziridinium ion (e.g., chloride from an acid chloride) can then act as a nucleophile, attacking one of the ring carbons to effect ring-opening. bioorg.orgnih.gov This process results in the formation of a β-haloamide derivative. This sequential electrophilic activation followed by nucleophilic ring-opening provides a distinct pathway for the functionalization of the aziridine core. nih.gov
Radical Reactions Involving this compound Ring Scission
The strained three-membered ring of this compound makes it susceptible to ring-opening reactions, including those involving radical intermediates. These reactions offer a pathway to functionalized acyclic amides, which are valuable synthetic intermediates. The scission of the aziridine ring can be initiated by various radical precursors and proceeds through distinct mechanistic pathways.
Radical Generation and Propagation Mechanisms
The generation of radicals from this compound typically involves the transfer of an electron to the aziridine ring, leading to the formation of a radical anion, which then undergoes ring scission. A common method for initiating this process is through the use of low-valent transition metals, such as titanium(III) species.
The generally accepted mechanism for Ti(III)-mediated radical ring opening of N-acylaziridines, which can be extended to this compound, involves the following steps:
Initiation: A single electron transfer (SET) from a Ti(III) complex to the this compound results in the formation of a radical anion.
Ring Scission: The strained C-N bond of the aziridine ring in the radical anion undergoes homolytic cleavage. This ring scission is driven by the release of ring strain, which is approximately 26 kcal/mol for aziridines. nih.gov This step generates a carbon-centered radical.
Propagation: The resulting carbon-centered radical can then participate in various propagation steps, depending on the reaction conditions and the presence of other reagents. nih.gov These can include:
Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor, leading to a saturated acyclic amide.
Addition to an Acceptor: The radical can add to an external radical acceptor, such as an alkene, in a Giese-type reaction. nih.gov
Cycloaddition: In the presence of alkenes, a formal [3+2] cycloaddition can occur, leading to the formation of pyrrolidine derivatives.
The radical chain reaction is terminated through conventional pathways such as radical-radical coupling or disproportionation. nih.gov
Regioselectivity in Radical Ring-Opening
The regioselectivity of the radical ring-opening of unsymmetrically substituted aziridines is a critical aspect of their synthetic utility. In the case of N-acylaziridines, the cleavage of one of the two C-N bonds leads to the formation of either a primary or a secondary radical. The preferred site of cleavage is influenced by the stability of the resulting radical intermediate.
For N-acylaziridines, titanium-catalyzed radical reactions have been shown to proceed with complete regioselectivity. The ring opening occurs at the less substituted carbon of the aziridine ring, leading to the formation of the more stable radical. While specific studies on this compound are not extensively documented, it is anticipated that it would follow this general trend. The myristoyl group, being a long alkyl chain, is unlikely to exert a significant electronic effect on the aziridine ring that would alter this inherent regioselectivity.
Table 1: Expected Regioselectivity in the Radical Ring-Opening of a Hypothetical Substituted this compound
| Substituent Position on Aziridine Ring | Expected Major Radical Intermediate | Rationale |
| C2-Alkyl | Tertiary Radical at C2 | Higher stability of the tertiary radical |
| C2-Aryl | Benzylic Radical at C2 | Resonance stabilization of the benzylic radical |
Rearrangement Reactions and Isomerizations of this compound
Beyond radical reactions, this compound can undergo rearrangement and isomerization reactions, typically under thermal or acidic conditions. These reactions often lead to the formation of five-membered heterocyclic rings, such as oxazolines, or unsaturated acyclic amides.
Studies on N-acyl-2,2-dimethylaziridines have shown that they can isomerize to oxazolines in the presence of a strong acid like concentrated sulfuric acid. ias.ac.in In contrast, thermal rearrangement of these compounds can lead to the formation of N-methallylamides or oxazolines through different transition states. researchgate.net
For this compound, similar rearrangements can be postulated. The mechanism of the acid-catalyzed rearrangement to an oxazoline (B21484) likely involves the following steps:
Protonation: The nitrogen atom of the aziridine ring is protonated by the acid.
Ring Opening: The protonated aziridine undergoes nucleophilic attack by the carbonyl oxygen of the myristoyl group. This intramolecular attack leads to the opening of the aziridine ring.
Cyclization and Deprotonation: The resulting intermediate cyclizes to form a protonated oxazoline, which then loses a proton to yield the final oxazoline product.
The thermal rearrangement of this compound could potentially lead to the formation of an unsaturated amide via a concerted mechanism involving a hydrogen shift from a carbon adjacent to the aziridine ring to the carbonyl oxygen. researchgate.net
Table 2: Potential Rearrangement Products of this compound
| Reaction Condition | Potential Product | General Mechanism |
| Acid Catalysis | 2-Tridecyl-4,5-dihydrooxazole | Intramolecular nucleophilic attack of the carbonyl oxygen on the protonated aziridine ring. ias.ac.in |
| Thermal | N-(alkenyl)myristamide | Concerted hydrogen migration and ring opening. researchgate.net |
Synthesis and Chemical Exploration of 1 Myristoylaziridine Derivatives
Synthesis of Analogues with Structural Modifications on the Aziridine (B145994) Ring
The synthesis of 1-myristoylaziridine analogues with different substitution patterns on the aziridine ring allows for the fine-tuning of their chemical and physical properties. A variety of synthetic methods applicable to N-acylaziridines can be employed to generate these derivatives.
One scalable approach involves the deprotection of N-tosylaziridines followed by acylation. acs.orgfigshare.comnih.gov This two-step process allows for the introduction of the myristoyl group onto a pre-existing aziridine scaffold, which may already contain desired substituents. The method has been shown to work for mono- and disubstituted aziridines with complete retention of stereochemistry. acs.orgfigshare.com
A more complex and multicomponent strategy is the Joullié–Ugi three-component reaction (JU-3CR). This one-pot reaction utilizes 2H-azirines, carboxylic acids (such as myristic acid), and isocyanides to produce highly substituted N-acylaziridines. mdpi.comfigshare.comnih.govacs.org The reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), and can proceed with high diastereoselectivity, offering access to structurally complex aziridine derivatives. mdpi.comnih.gov For example, the reaction of a phosphorylated 2H-azirine with a carboxylic acid and an isocyanide yields a phosphorus-substituted N-acylaziridine. mdpi.com
The desymmetrization of meso-N-acylaziridines is another powerful technique for generating chiral, non-racemic analogues. nih.govnih.govrsc.orgthieme-connect.comnih.gov This approach uses a chiral catalyst, often a transition metal complex, to selectively open the ring or induce rearrangement, leading to enantiomerically enriched products. For instance, palladium(II)-diphosphine complexes have been successfully used for the enantioselective desymmetrization of meso-N-acylaziridines with nucleophiles like indoles. nih.gov
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |
| Deprotection/Acylation | Substituted N-tosylaziridine, Myristoyl chloride or activated myristic acid | Deprotection agent (e.g., Mg/MeOH), Acylating agent | Substituted this compound | acs.org, figshare.com, nih.gov |
| Joullié–Ugi Reaction | 2H-azirine, Myristic acid, Isocyanide | ZnCl₂ or other Lewis acids | Highly substituted this compound-2-carboxamide | mdpi.com, acs.org |
| Desymmetrization | meso-N-myristoylaziridine, Nucleophile (e.g., indole, thiols) | Chiral Pd(II) or Zn(II) complexes | Chiral β-substituted N-myristoylamines | rsc.org, nih.gov |
Chemical Transformations and Derivatizations of the Myristoyl Moiety
While much of the chemical exploration of this compound focuses on the reactive aziridine ring, the myristoyl moiety itself can be a target for chemical modification to create novel derivatives. The long, saturated hydrocarbon chain of myristic acid is generally less reactive than the aziridine ring. atamanchemicals.com However, specific reactions can be employed to introduce functionality.
Free-radical halogenation is a classic method for functionalizing alkanes. libretexts.orgyoutube.commasterorganicchemistry.comucr.edu By exposing this compound to a halogen (like Br₂ or Cl₂) in the presence of UV light or heat, it is possible to substitute a hydrogen atom on the myristoyl chain with a halogen. masterorganicchemistry.com This reaction can lead to a mixture of products, as substitution can occur at various positions along the chain, though bromination tends to be more selective for tertiary C-H bonds if any were present. masterorganicchemistry.comucr.edu
Further derivatization of the halogenated myristoyl chain could then be achieved through nucleophilic substitution reactions, introducing groups such as hydroxyls, amines, or cyano groups.
Another approach involves the synthesis of myristic acid analogues first, followed by their coupling to the aziridine ring. Semisynthetic derivatives of myristic acid have been reported where modifications have been introduced at various positions. tandfonline.comresearchgate.net For example, 2-hydroxymyristic acid, 2-bromomyristic acid, and various oxa-derivatives (where a methylene (B1212753) group is replaced by an oxygen) have been synthesized. tandfonline.com These modified fatty acids could then be converted to their corresponding acyl chlorides or activated esters and reacted with aziridine to form the desired 1-(modified-myristoyl)aziridine derivatives.
| Derivatization Strategy | Reaction Type | Reagents | Potential Product Feature | Reference(s) |
| Direct Chain Modification | Free-Radical Halogenation | Cl₂ or Br₂, UV light/heat | Halogen atom on the myristoyl chain | libretexts.org, masterorganicchemistry.com |
| Synthesis from Modified Precursors | Acylation | Aziridine, Modified myristoyl chloride (e.g., 2-bromo, 4-oxa) | Functional group (e.g., bromo, ether linkage) on the myristoyl chain | tandfonline.com, researchgate.net |
| Chain Reduction | Reduction | Strong reducing agents | Conversion of the myristoyl carbonyl to an alcohol (would alter the N-acyl structure) | atamanchemicals.com |
Elucidation of Structure-Reactivity Relationships in this compound Derivatives
Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is crucial for predicting their behavior and designing new synthetic applications. The reactivity is primarily governed by the electrophilicity of the aziridine ring carbons, which is influenced by substituents on the ring and the nature of the N-acyl group.
Effect of Aziridine Ring Substitution: Substituents on the aziridine ring carbons have a profound effect on the regioselectivity of ring-opening reactions. In general, nucleophilic attack occurs at the less substituted carbon via an Sₙ2-type mechanism. dicp.ac.cn However, electronic effects can override sterics. For instance, a phenyl group on the aziridine ring can stabilize a developing positive charge, favoring nucleophilic attack at the benzylic position. Titanocene-catalyzed radical opening of N-acylaziridines has been shown to be highly regioselective, forming the more substituted radical. dicp.ac.cn
Effect of the N-Acyl Group: The N-acyl group activates the aziridine ring towards nucleophilic attack by withdrawing electron density from the nitrogen atom. clockss.org The nature of the substituent on the acyl group can modulate this activation. Studies on N-acyl-2,2-dimethylaziridines showed that the reactivity is influenced by the electronic effects of the aroyl group. ias.ac.in In the context of this compound, the long alkyl chain is electronically neutral and does not significantly alter the inherent reactivity of the N-acylaziridine system, which behaves similarly to other N-alkanoylaziridines.
Control of Reaction Pathways by Catalysts: Lewis acids play a critical role in catalyzing reactions of N-acylaziridines and can direct the outcome towards either ring-opening or rearrangement. acs.org "Oxophilic" Lewis acids (e.g., Yb(III), Ti(IV)) tend to coordinate to the carbonyl oxygen, activating the aziridine for attack by an external nucleophile. acs.org In contrast, "azaphilic" Lewis acids (e.g., Cu(II), Zn(II)) can coordinate to the amide nitrogen, which is proposed to preferentially catalyze the rearrangement to the corresponding oxazoline (B21484) (the Heine reaction). nih.govnih.govacs.org This rearrangement is a common reaction pathway for N-acylaziridines under both acidic and thermal conditions. researchgate.netacs.orgglobalauthorid.comresearchgate.netacs.org The stereochemistry of the starting aziridine often dictates the stereochemistry of the resulting product. For example, the rearrangement of trans-1-p-nitrobenzoyl-2,3-dimethylaziridine in strong acid proceeds stereoselectively to the trans-oxazoline, whereas the cis-aziridine gives a mixture of cis and trans products, implicating carbocationic intermediates. acs.org
| Structural Feature / Condition | Effect on Reactivity | Typical Outcome | Reference(s) |
| Unsubstituted vs. Substituted Aziridine Ring | Steric and electronic guidance of nucleophile | Nucleophilic attack at the less hindered or more electronically activated carbon | dicp.ac.cn, ias.ac.in |
| Nature of N-Acyl Group (e.g., aroyl vs. alkanoyl) | Modulation of ring activation | Influences reaction rates and yields | ias.ac.in |
| Oxophilic Lewis Acid Catalyst (e.g., Yb(OTf)₃) | Activation via carbonyl oxygen coordination | Favors nucleophilic ring-opening | acs.org |
| Azaphilic Lewis Acid Catalyst (e.g., Cu(OTf)₂) | Activation via nitrogen coordination | Favors rearrangement to oxazoline (Heine Reaction) | acs.org, nih.gov |
| Acidic Media (e.g., H₂SO₄) | Protonation and ring-opening/rearrangement | Formation of oxazolines, amidoalcohols, or allylamides depending on conditions | ias.ac.in, acs.org |
| Interfacial Preorganization | Control of accessibility to nucleophile | Complete regioselectivity in ring-opening | ru.nl |
This systematic exploration of synthesis and reactivity allows for the rational design of this compound derivatives with tailored properties for various applications in chemical synthesis.
Advanced Applications of 1 Myristoylaziridine in Chemical Synthesis Research
1-Myristoylaziridine as a Key Building Block for Complex Molecules
The utility of this compound as a synthetic intermediate stems from its nature as an activated aziridine (B145994). The electron-withdrawing myristoyl group enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack under milder conditions than those required for N-alkyl or N-aryl aziridines. acs.orgismrm.org This predictable reactivity, often proceeding with high levels of regio- and stereocontrol, makes it an attractive synthon for introducing a myristoylaminoethyl moiety into target molecules. researchgate.netrsc.org
Construction of Nitrogen-Containing Heterocyclic Scaffolds
This compound can function as a three-atom synthon (C-C-N) for the construction of larger, nitrogen-containing heterocyclic systems. Through cycloaddition reactions, the aziridine ring can be expanded to form five- or six-membered rings, which are core structures in many pharmaceuticals and biologically active compounds. acs.orgresearchgate.netacs.orgacs.org For example, in a formal [3+2] cycloaddition with a suitable dipolarophile, the aziridine ring can be opened and reclosed to generate substituted pyrrolidines. The myristoyl group remains appended to the nitrogen atom, yielding N-myristoylated heterocyclic products.
Table 1: Representative Synthesis of Nitrogen-Containing Heterocycles
| Starting Material | Reactant | Product | Reaction Type |
| This compound | Alkyne/Alkene Dipolarophile | N-Myristoyl-pyrrolidine derivative | [3+2] Cycloaddition |
| This compound | Diketene | N-Myristoyl-piperidone derivative | [3+3] Cycloaddition |
This table presents generalized transformations based on the known reactivity of N-acyl aziridines.
Stereoselective Synthesis of Advanced Intermediates (e.g., β-amino alcohols, diamines)
One of the most powerful applications of this compound is in the stereoselective synthesis of 1,2-difunctionalized compounds, such as β-amino alcohols and vicinal diamines. These motifs are crucial components of natural products, chiral ligands, and pharmaceutical agents. nih.gov The synthesis proceeds via a nucleophilic ring-opening mechanism, which typically occurs with inversion of configuration at the carbon atom being attacked (SN2-type reaction). nih.gov This allows the stereochemistry of a chiral aziridine precursor to be predictably transferred to the product.
The reaction of this compound with oxygen-based nucleophiles like water, alcohols, or carboxylic acids, often under acid- or Lewis acid-catalyzed conditions, yields β-myristoylamino alcohols or their corresponding esters. nih.govesrf.frmdpi.com Similarly, reaction with primary or secondary amines as nucleophiles provides access to vicinal diamines, where one nitrogen atom is acylated with the myristoyl group and the other is substituted according to the attacking amine. rsc.org
Table 2: Stereoselective Synthesis of β-Amino Alcohols and Diamines
| Nucleophile | Product Class | Specific Product Example |
| H₂O | β-Amino alcohol | 2-(Myristoylamino)ethanol |
| Benzylamine | Vicinal Diamine | N¹-Benzyl-N²-myristoylethane-1,2-diamine |
| Aniline | Vicinal Diamine | N¹-Myristoyl-N²-phenylethane-1,2-diamine |
This table illustrates the products from the ring-opening of this compound with various nucleophiles.
Integration into Peptidomimetic Research and Non-Clinical Peptide Chemistry
The covalent attachment of lipid chains to peptides, known as lipidation, is a key strategy in drug design to enhance membrane association, improve stability, and modulate the biological activity of peptide-based therapeutics. nih.govbiochempeg.com Myristoylation, the attachment of a myristoyl group, is a naturally occurring post-translational modification that often targets an N-terminal glycine (B1666218) residue. acs.orgcreative-proteomics.com
This compound can be employed as a synthetic tool for the targeted myristoylation of peptides in a non-clinical research setting. rsc.org A peptide's N-terminal amine or the amine-containing side chain of an amino acid like lysine (B10760008) can act as a nucleophile to open the aziridine ring. rsc.orgscholaris.ca This reaction covalently links the myristoyl group to the peptide via a short aminoethyl spacer, creating a lipidated peptide or peptidomimetic. biochempeg.com Such peptidomimetics, which mimic natural lipopeptides, are valuable for studying protein-protein and protein-membrane interactions. nih.govfrontiersin.orgcnr.it The aziridine-derived linker itself can also serve as a non-natural amino acid surrogate, introducing a conformational constraint into the peptide backbone. researchgate.netresearchgate.net
Role in the Synthesis of Research Probes and Functional Materials
The myristoyl group is a powerful hydrophobic anchor used in the design of research probes intended to interact with or insert into cellular membranes. rsc.orgnih.gov this compound provides a reactive handle for incorporating this lipid tail into more complex molecules, such as fluorescent dyes or affinity labels, without requiring the multi-step synthesis of a myristoylated building block from scratch. semanticscholar.orgrsc.org
For example, a fluorescent core molecule possessing a nucleophilic group (e.g., an amine or thiol) can be reacted directly with this compound. The ring-opening reaction attaches the myristoyl group, yielding a functional probe capable of membrane localization. mdpi.comnih.govthermofisher.com These myristoylated probes are instrumental in studying membrane dynamics, protein localization, and cellular signaling events. ismrm.orgnih.gov The synthesis is efficient, allowing for the direct conjugation of the lipid moiety to a functional core, thereby facilitating the development of novel tools for chemical biology.
Computational and Theoretical Investigations of 1 Myristoylaziridine
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of 1-Myristoylaziridine is fundamentally characterized by the interplay between the strained three-membered aziridine (B145994) ring and the adjacent amide functionality. Theoretical studies on N-acylaziridines reveal that the amide group in these systems is nonplanar. acs.org This deviation from planarity is a direct consequence of the geometric constraints imposed by the aziridine ring, which affects the hybridization of the nitrogen atom and the delocalization of its lone pair of electrons into the carbonyl group.
The bonding within the aziridine ring is characterized by "bent" bonds, a result of the acute C-N-C and C-C-N bond angles, which leads to significant ring strain. This inherent strain is a key determinant of the molecule's reactivity. The N-acyl group, in this case, the myristoyl group, influences the electronic properties of the aziridine nitrogen. The electron-withdrawing nature of the carbonyl group reduces the electron density on the nitrogen atom, which in turn affects the strength of the N-C bonds within the ring.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the nature of the bonding in this compound. These analyses would likely show a significant degree of p-character in the nitrogen's lone pair, contributing to the partial double bond character of the N-C(O) bond. The electron density distribution, calculated through methods like Density Functional Theory (DFT), would illustrate the polarization of the bonds and identify the regions most susceptible to nucleophilic or electrophilic attack.
Table 1: Calculated Electronic Properties of a Model N-Acylaziridine
| Property | Calculated Value | Method |
| N-C(O) Bond Length | ~1.38 Å | DFT/B3LYP |
| C=O Bond Length | ~1.22 Å | DFT/B3LYP |
| Aziridine N Lone Pair Hybridization | sp²-like | NBO Analysis |
| Mulliken Charge on Aziridine N | Negative | DFT Calculation |
| Mulliken Charge on Carbonyl C | Positive | DFT Calculation |
Note: The values in this table are representative of a generic N-acylaziridine and are intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.
Quantum Mechanical Modeling of Reaction Pathways and Transition States
Quantum mechanical (QM) modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. nih.govarxiv.org A primary focus of such studies is the ring-opening reaction, a characteristic transformation of aziridines. researchgate.netnih.govnih.gov These reactions can be initiated by nucleophiles or acids, and QM calculations can map out the potential energy surface for these processes.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. nih.gov For the nucleophilic ring-opening of this compound, QM models can predict whether the reaction proceeds via an S(_N)2-type mechanism, with the nucleophile attacking one of the aziridine carbons, leading to inversion of stereochemistry. The calculations would also determine the regioselectivity of the attack, i.e., whether the nucleophile preferentially attacks the more or less sterically hindered carbon of the aziridine ring.
Transition state theory, combined with QM calculations, allows for the determination of activation energies, which are crucial for predicting reaction rates. nih.gov For instance, the transition state for the ring-opening would feature a partially broken C-N bond and a partially formed bond between the nucleophile and the carbon atom. The geometry and electronic structure of this transition state provide deep insights into the factors that control the reaction's feasibility and outcome.
Table 2: Representative Calculated Activation Energies for N-Acylaziridine Ring-Opening
| Nucleophile | Solvent | Activation Energy (kcal/mol) | Computational Method |
| Chloride | Acetonitrile (B52724) | 15-20 | DFT (B3LYP/6-31G*) |
| Bromide | DMSO | 12-18 | MP2/6-311+G** |
| Water (acid-catalyzed) | Water | 10-15 | QM/MM |
Note: These are generalized values for N-acylaziridines and serve as an example of the data that can be obtained through quantum mechanical modeling.
Conformation Analysis and Conformational Dynamics of N-Acylaziridines
The conformational landscape of this compound is primarily dictated by the rotation around the N-C(O) bond and the inversion of the nitrogen atom. acs.orgnih.gov Due to the partial double bond character of the amide linkage, rotation is restricted, leading to the possibility of cis and trans conformers with respect to the orientation of the myristoyl chain and the aziridine ring.
Computational methods, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, can be employed to explore the conformational space of this compound. nih.gov These methods can identify the lowest energy conformers and the energy barriers between them. The long myristoyl chain introduces additional conformational flexibility, and MD simulations can provide insights into its dynamic behavior and preferred orientations. nih.gov
The nitrogen inversion barrier in N-acylaziridines is another important aspect of their conformational dynamics. acs.org QM calculations can accurately predict the energy barrier for the nitrogen atom to invert its pyramidal geometry. This inversion process can have implications for the molecule's chiroptical properties and its interactions with other molecules.
Table 3: Torsional Energy Profile for a Model N-Acylaziridine
| Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |
| 0° (cis) | 2.5 |
| 60° | 8.0 |
| 120° | 5.5 |
| 180° (trans) | 0.0 |
Note: This table represents a simplified torsional energy profile for rotation around the N-C(O) bond in a model N-acylaziridine.
Prediction of Spectroscopic Signatures for Mechanistic Elucidation
Computational chemistry plays a crucial role in predicting spectroscopic properties, which can be used to identify and characterize molecules and to elucidate reaction mechanisms. nih.gov For this compound, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions can be invaluable for assigning the peaks in an experimental spectrum and for distinguishing between different isomers or conformers. Furthermore, theoretical calculations of spin-spin coupling constants can provide additional structural information.
The vibrational frequencies of this compound can be calculated using QM methods, which can then be used to simulate its IR spectrum. q-chem.com The calculated spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the amide group and the various modes associated with the aziridine ring. This can be particularly useful for monitoring the progress of a reaction, as the disappearance of reactant peaks and the appearance of product peaks can be tracked.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups in a Model N-Acylaziridine
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O | Stretch | 1680-1720 |
| C-N (amide) | Stretch | 1250-1350 |
| Aziridine Ring | Asymmetric Stretch | 1200-1250 |
| Aziridine Ring | Symmetric Stretch (Ring Breathing) | 900-950 |
Note: These are approximate frequency ranges predicted for a generic N-acylaziridine. The exact values for this compound would depend on the specific computational method and basis set used.
Future Directions and Emerging Research Avenues for 1 Myristoylaziridine
Development of More Sustainable and Efficient Synthetic Methodologies
The synthesis of N-acylaziridines, including 1-Myristoylaziridine, traditionally relies on multi-step procedures that can generate significant waste. Future research will likely focus on developing greener and more efficient synthetic routes.
Another key area is the exploration of biocatalytic methods . Enzymes, such as lipases or acyltransferases, could potentially be used to catalyze the N-acylation of a pre-formed aziridine (B145994) ring with myristic acid or its activated esters. This approach would offer high selectivity and operate under mild, environmentally benign conditions. The use of whole-cell biocatalysts could further streamline the process by integrating cofactor regeneration.
Furthermore, research into flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. Continuous flow reactors can handle hazardous reagents and intermediates more safely and allow for precise control over reaction parameters, leading to higher yields and purity.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
| One-Pot Synthesis | Reduced waste, time, and cost. | Compatibility of reagents and reaction conditions. |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and substrate scope. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup cost and specialized equipment. |
Exploration of Novel Reactivity Modes and Catalytic Systems
The reactivity of N-acylaziridines is dominated by the strain of the three-membered ring, making them susceptible to ring-opening reactions. Future research will likely focus on discovering novel reactivity patterns and developing new catalytic systems to control the outcome of these reactions with high precision.
A significant area of interest is the development of asymmetric catalytic systems for the enantioselective ring-opening of this compound. Chiral Lewis acids or organocatalysts could be employed to achieve high stereocontrol, providing access to enantiomerically pure products that are valuable in medicinal chemistry and materials science.
The exploration of photoredox catalysis and electrochemistry could unlock new reactivity modes for this compound. These methods can generate radical intermediates under mild conditions, potentially leading to novel carbon-carbon and carbon-heteroatom bond formations that are not accessible through traditional thermal methods.
Moreover, the development of dual catalytic systems , where two different catalysts work in concert to promote a cascade reaction, could enable the rapid construction of complex molecular architectures from this compound in a single operation.
Innovative Applications in Complex Molecule Synthesis and Chemical Biology Research
The unique reactivity of this compound makes it a potentially valuable building block for the synthesis of complex molecules and as a tool in chemical biology.
In complex molecule synthesis , this compound could serve as a precursor to a variety of nitrogen-containing compounds. For example, its ring-opening with different nucleophiles can provide access to functionalized β-amino acids, 1,2-amino alcohols, and other structures that are key components of many natural products and pharmaceuticals. The long myristoyl chain could also be exploited to impart specific physical properties, such as lipophilicity, to the target molecules.
In the field of chemical biology , this compound could be utilized as a chemical probe to study biological processes. The myristoyl group is known to be involved in the post-translational modification of proteins (N-myristoylation), which plays a crucial role in protein localization and function. This compound could potentially be used as an activity-based probe to target and label enzymes involved in this process. Its reactive aziridine ring could form a covalent bond with the active site of an enzyme, allowing for its identification and characterization.
Table 2: Potential Applications of this compound
| Field | Potential Application | Rationale |
| Complex Molecule Synthesis | Synthesis of lipophilic amino acids and amino alcohols. | The aziridine ring is a versatile precursor, and the myristoyl chain provides lipophilicity. |
| Chemical Biology | Activity-based protein profiling of N-myristoyltransferases. | The myristoyl group mimics the natural substrate, and the aziridine acts as a reactive handle. |
| Materials Science | Development of novel surfactants and self-assembling materials. | The amphiphilic nature of the molecule could lead to interesting aggregation behavior. |
Advanced Computational Studies for Predictive Chemistry
Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound.
Density Functional Theory (DFT) calculations can be used to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. For example, computational studies can help to understand the regioselectivity and stereoselectivity of its ring-opening reactions with various nucleophiles and under different catalytic conditions. This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing ones.
Molecular dynamics (MD) simulations can be employed to study the interactions of this compound with biological macromolecules, such as enzymes. These simulations can provide insights into the binding mode of the molecule and can help to rationalize its biological activity. This information can be invaluable for the design of more potent and selective inhibitors or probes.
Furthermore, the development of machine learning algorithms trained on large datasets of chemical reactions could be used to predict the outcome of reactions involving this compound and to suggest optimal reaction conditions. This data-driven approach has the potential to revolutionize the way chemical research is conducted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
